molecular formula C9H8F2N2O2 B11773390 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole

2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11773390
M. Wt: 214.17 g/mol
InChI Key: SSESPZJLNXFWMD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .

Industrial Production Methods

Industrial production of benzoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which provides rapid access to functionalized benzoxazoles under mild conditions . The use of green chemistry principles, such as catalyst-free and solvent-free conditions, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering potential advantages in terms of bioavailability and pharmacokinetics compared to similar compounds .

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

[5-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-7-6(3-5)13-8(4-12)15-7/h1-3,9H,4,12H2

InChI Key

SSESPZJLNXFWMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(O2)CN

Origin of Product

United States

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